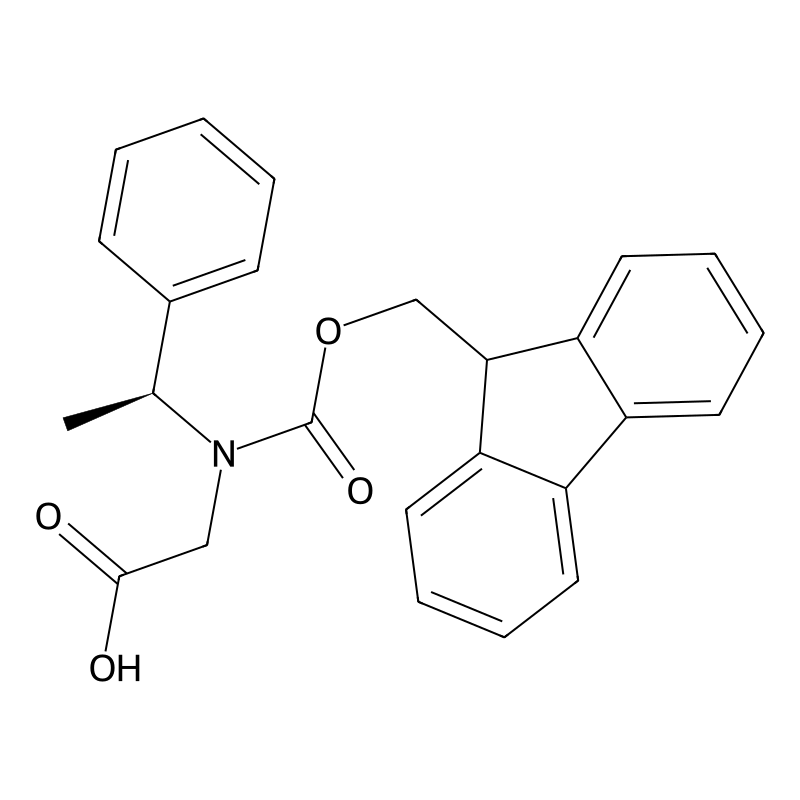(S)-Fmoc-N-(1-phenylethyl)-glycine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-Fmoc-N-(1-phenylethyl)-glycine is a chiral amino acid derivative that plays a significant role in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for protecting the amino group during solid-phase peptide synthesis. The compound's structure includes an (S)-1-phenylethyl group, which introduces chirality, making it particularly valuable for synthesizing enantiomerically pure peptides and other chiral molecules. This compound is recognized for its stability and ease of deprotection under mild conditions, which further enhances its utility in various chemical applications.
(S)-Fmoc-N-(1-phenylethyl)-glycine is a valuable building block used in the field of peptide synthesis. Peptide synthesis is a fundamental technique in biological research that allows scientists to create custom-made peptides, which are chains of amino acids. These peptides can mimic natural occurring molecules or have novel properties for therapeutic or diagnostic applications [].
(S)-Fmoc-N-(1-phenylethyl)-glycine belongs to a class of compounds known as Fmoc-protected amino acids. Fmoc (Fluorenylmethoxycarbonyl) is a protecting group that shields the amino group (NH2) of the amino acid. This protection is crucial during peptide synthesis to ensure the formation of the desired peptide bond between amino acids. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled addition of subsequent amino acids to the growing peptide chain [].
- (S)-configuration: The "S" designation indicates the stereochemistry of the molecule. This specific configuration is often required for proper biological function in peptides that mimic natural occurring molecules [].
- 1-phenylethyl group: This group adds a bulky hydrophobic (water-fearing) character to the peptide. This can influence the folding, stability, and interaction of the peptide with other molecules [].
- Deprotection: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group.
- Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
- Substitution Reactions: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions- Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
- Coupling: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are employed along with additives such as HOBt (1-hydroxybenzotriazole).
- Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst are typically used.
Major Products Formed
The reactions involving (S)-Fmoc-N-(1-phenylethyl)-glycine yield several important products:
- Deprotected Amino Acid: Removal of the Fmoc group results in the free amino acid.
- Peptides: Coupling reactions lead to the formation of various peptides.
- Substituted Derivatives: Electrophilic substitution produces various substituted phenylethyl derivatives.
(S)-Fmoc-N-(1-phenylethyl)-glycine exhibits significant biological activity primarily due to its role as a building block in peptide synthesis. The chirality introduced by the (S)-1-phenylethyl group is crucial for the biological activity of peptides synthesized from this compound. These peptides can play roles in enzyme-substrate interactions, protein folding, and other biological processes. Moreover, the compound's ability to form stable peptide bonds makes it a valuable tool in drug development and biochemical research.
The synthesis of (S)-Fmoc-N-(1-phenylethyl)-glycine typically involves several steps:
- Fmoc Protection: Glycine is reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate to protect the amino group.
- Chiral Introduction: The (S)-1-phenylethylamine is introduced through a coupling reaction using coupling reagents like EDCI or DCC.
This two-step process ensures that both the Fmoc protection and chirality are incorporated into the final product efficiently.
(S)-Fmoc-N-(1-phenylethyl)-glycine has diverse applications in scientific research and industry:
- Peptide Synthesis: It serves as a crucial building block for synthesizing enantiomerically pure peptides.
- Chiral Catalysts: The compound is utilized in developing chiral catalysts for asymmetric synthesis.
- Drug Development: It plays a role in synthesizing chiral drug intermediates.
- Biological Studies: It is used to study enzyme-substrate interactions and protein folding processes.
Interaction studies involving (S)-Fmoc-N-(1-phenylethyl)-glycine focus on its ability to form stable peptide bonds and its interactions with various coupling reagents and biological substrates. These studies are essential for understanding how this compound can influence peptide structure and function, particularly in drug design and protein engineering contexts.
Several compounds are similar to (S)-Fmoc-N-(1-phenylethyl)-glycine, each with unique characteristics:
| Compound Name | Description |
|---|---|
| (R)-Fmoc-N-(1-phenylethyl)-glycine | The enantiomer of (S)-Fmoc-N-(1-phenylethyl)-glycine, used similarly but with different chiral properties. |
| Fmoc-glycine | Lacks the chiral (1-phenylethyl) group, making it less suitable for synthesizing enantiomerically pure peptides. |
| Boc-N-(1-phenylethyl)-glycine | Uses a different protecting group (Boc), which has different stability and deprotection conditions compared to Fmoc. |
Uniqueness
The uniqueness of (S)-Fmoc-N-(1-phenylethyl)-glycine lies in its combination of the Fmoc protecting group and the chiral (S)-1-phenylethyl group. This combination allows for efficient synthesis of enantiomerically pure peptides, which are crucial for developing peptide-based drugs and biomaterials .








